2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one
Overview
Description
The phosphatidylinositol 3-kinase (PI3K) signaling pathway has central roles in cell growth, development, and survival. IC-87114 is a cell-permeable selective inhibitor of the PI3K catalytic subunit p110δ (IC50 = 0.5 μM). It less effectively inhibits p110γ and p110β (IC50 = 29 and 75 μM, respectively) and has no significant effect on p110α and several other kinases. This product is used to elucidate the role of p110δ in cells, including neutrophils, natural killer cells, and other types of leukocytes. It has also been used in mice.
IC-87114 is a member of the class of quinazolines that is quinazolin-4(3H)-one carrying (6-amino-9H-purin-9-yl)methyl, 2-methylphenyl and methyl substituents at positions 2, 3 and 5 respectively. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a member of quinazolines, a member of 6-aminopurines and a biaryl.
Scientific Research Applications
PI3Kδ Inhibition
2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (IC87114) is a potent inhibitor of phosphoinositide 3-kinase δ (PI3Kδ). Research demonstrates that axial chirality and conformational equilibrium significantly impact its biological activity in inhibiting PI3Kδ. The molecule's structure, featuring a quinazolin-4(3H)-one nucleus and an o-tolyl group, exhibits atropisomerism, leading to two distinct atropisomers, aS and aR, both actively involved in PI3Kδ inhibition (Lodola et al., 2017).
Hybrid Molecule Synthesis
This compound has been utilized in the synthesis of novel hybrid molecules combining quinazoline and adenine moieties. Such hybrids are precursors to potential biologically active target compounds, and their structures are confirmed using various spectroscopic methods (Vlachou et al., 2016).
Phosphonylated Acyclic Guanosine Analogues
In a study exploring acyclic analogues of guanosine, derivatives similar to 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one were synthesized. These compounds, although devoid of antiviral activity, showed slight cytostatic effects against cancer cell lines, particularly HeLa cells, indicating potential applications in cancer research (Głowacka et al., 2015).
Antimicrobial and Anticancer Properties
Some derivatives of this compound, particularly those with modifications in the quinazolin-4(3H)-one structure, have been investigated for their antimicrobial and anticancer activities. These studies provide insights into the potential of these derivatives as therapeutic agents against various bacterial infections and cancer types (Sahu et al., 2008).
N-Glycosyl Amine Synthesis
The compound has been involved in the synthesis of N-glycosyl amines from aminoquinazolin-4(3H)-one derivatives, offering applications in the development of novel compounds with potential biological activities, including anticancer properties (El‐Brollosy et al., 2003).
Catalyzed Synthesis of Quinazolinones
KAl(SO4)2·12H2O (Alum) has been used as a catalyst in the synthesis of various quinazolinones, including compounds similar to 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one. These syntheses under microwave irradiation and solvent-free conditions demonstrate the compound's versatility in organic synthesis (Mohammadi & Hossini, 2011).
Anticonvulsant Potential
Derivatives of this compound have been synthesized and screened for their anticonvulsant activity, showing promise as potential anticonvulsant agents. This highlights the potential application of these compounds in neurological research and therapy (Archana., Srivastava, & Kumar, 2002).
properties
IUPAC Name |
2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c1-13-6-3-4-9-16(13)29-17(27-15-8-5-7-14(2)18(15)22(29)30)10-28-12-26-19-20(23)24-11-25-21(19)28/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWHRHGTIBRNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190617 | |
Record name | IC-87114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one | |
CAS RN |
371242-69-2 | |
Record name | IC 87114 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371242-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | IC-87114 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371242692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IC-87114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IC-87114 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC746B1KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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